3,6-Dichloro-2-phenylquinoxaline
Overview
Description
3,6-Dichloro-2-phenylquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their fused benzene and pyrazine rings, making them an important class of compounds in medicinal chemistry due to their diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-phenylquinoxaline typically involves the condensation of 3,6-dichloroquinoxaline with phenyl-substituted reagents. One common method is the reaction between 3,6-dichloroquinoxaline and phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of recyclable catalysts and solvents, are also increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-phenylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinoxaline derivatives with additional functional groups, while nucleophilic substitution can produce a variety of substituted quinoxalines .
Scientific Research Applications
3,6-Dichloro-2-phenylquinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-phenylquinoxaline involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes . These actions contribute to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the chlorine and phenyl substitutions.
2,3-Dichloroquinoxaline: Another derivative with chlorine substitutions at different positions.
Phenylquinoxaline: A derivative with a phenyl group but without chlorine substitutions.
Uniqueness
3,6-Dichloro-2-phenylquinoxaline is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry. The presence of chlorine atoms increases its reactivity in substitution reactions, while the phenyl group contributes to its stability and lipophilicity .
Properties
IUPAC Name |
3,6-dichloro-2-phenylquinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)18-14(16)13(17-11)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNNXPMUORKDLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)N=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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